molecular formula C33H28FN2O4D5 B602580 Atorvastatin-d5 Lactone CAS No. 1217749-86-4

Atorvastatin-d5 Lactone

Cat. No. B602580
M. Wt: 545.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin-d5 Lactone is an active metabolite of atorvastatin, formed by the hydrolysis of the lactone ring in the parent compound . It is labeled with deuterium at five positions, which allows it to be used as a tracer in metabolic studies .


Synthesis Analysis

The synthesis of Atorvastatin-d5 Lactone involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions is also used .


Molecular Structure Analysis

Atorvastatin-d5 Lactone has a molecular formula of C33H33FN2O4 . It is labeled with deuterium at five positions . The exact mass is 545.27381943 g/mol .


Chemical Reactions Analysis

Atorvastatin-d5 Lactone is formed from atorvastatin by the UDP-glucuronosyltransferase (UGT) isoforms UGT1A3 and UGT1A1 . It is also formed via initial acid-mediated electrophilic attack of the unsaturated lactone at C-2 of the pyrrole ring .


Physical And Chemical Properties Analysis

Atorvastatin-d5 Lactone has a molecular weight of 545.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 .

Scientific Research Applications

  • Synthesis for Use as Internal Standards : D5-labeled isotopomers of atorvastatin and atorvastatin lactone were synthesized for use as internal standards in LC/MS/MS methods developed for the quantitative determination of atorvastatin and its hydroxy metabolites in human serum (Chen et al., 2000).

  • Impact of Polymorphisms on Atorvastatin Lactonization : The response to atorvastatin shows significant interpatient variability, influenced by UDP-glucuronosyltransferases (UGTs) polymorphisms. These polymorphisms affect atorvastatin lactonization, which is pharmacologically inactive but linked to toxicity (Riedmaier et al., 2010); (Stormo et al., 2013).

  • Pharmacokinetics and Pharmacodynamics : The pharmacokinetics of atorvastatin acid and its lactone metabolite, including patient characteristics predictive of variability in these parameters, have been modeled for better understanding and potential dose individualization (Narwal et al., 2010).

  • Physiologically Based Pharmacokinetic Modeling : A physiologically based pharmacokinetic (PBPK) model for atorvastatin and its primary metabolites, including atorvastatin lactone, has been developed. This model predicts pharmacokinetic profiles and drug-drug interaction effects (Zhang, 2015).

  • Analytical Methods for Quantitation : Various methods have been developed for simultaneous quantitation of atorvastatin and its acid and lactone metabolites, highlighting the importance of accurate measurement in clinical and research settings (Macwan et al., 2011).

  • Prediction of Pharmacokinetic Drug-Drug Interactions : Physiologically Based Pharmacokinetic (PBPK) Modeling has been used to predict drug-drug interactions that could lead to atorvastatin-induced rhabdomyolysis, emphasizing the need for careful medication management (Li et al., 2019).

  • Environmental Impact and Metabolism : Studies on the occurrence, fate, and environmental impact of atorvastatin and its lactone form have been conducted, demonstrating their presence in sewage and surface water (Lee et al., 2009).

Future Directions

Atorvastatin-d5 Lactone is intended for use as an internal standard for the quantification of atorvastatin lactone . It can be used in the development of new pharmaceuticals and in the study of the metabolism of atorvastatin .

properties

IUPAC Name

5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCSEDFVYPBLLF-CCJPLZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin-d5 Lactone

Citations

For This Compound
6
Citations
JB Schwartz - Clinical Pharmacology & Therapeutics, 2009 - Wiley Online Library
The objective of this study was to determine vitamin D supplementation effects on concentrations of atorvastatin and cholesterol in patients. Sixteen patients (8 men, 8 women; 10 …
Number of citations: 127 ascpt.onlinelibrary.wiley.com
IB Skottheim, MP Bogsrud, M Hermann… - Molecular diagnosis & …, 2011 - Springer
… [18,19] The revised method utilized atorvastatin-d5 acid and atorvastatin-d5 lactone as internal standards, as well as a stabilized column temperature of 40C.[19] In brief, the method …
Number of citations: 22 link.springer.com
S Riedmaier, K Klein, S Winter, U Hofmann… - Frontiers in …, 2011 - frontiersin.org
… Atorvastatin calcium salt, atorvastatin-d5 sodium salt, atorvastatin-lactone, atorvastatin-d5 lactone, lovastatin, lovastatin-d3, lovastatin hydroxy acid sodium salt, and lovastatin-d3 …
Number of citations: 45 www.frontiersin.org
IB Skottheim, K Stormark, H Christensen… - Clinical …, 2009 - Wiley Online Library
… With the introduction of atorvastatin-d5 acid and atorvastatin-d5 lactone as internal standards, and stabilization of the temperature of the column at 40 C, the performance of the method …
Number of citations: 88 ascpt.onlinelibrary.wiley.com
S Riedmaier, K Klein, U Hofmann… - Clinical …, 2010 - Wiley Online Library
… Atorvastatin calcium salt, atorvastatin-d5 sodium salt, atorvastatin lactone, and atorvastatin-d5 lactone were purchased from Toronto Research Chemicals (North York, Ontario, Canada). …
Number of citations: 111 ascpt.onlinelibrary.wiley.com
B Zabihyan - 2008 - munin.uit.no
… show atorvastatin acid and atorvastatin d5 acid (used as IS) with retention time at almost 14.5 minutes, the fourth and fifth peak show atorvastatin lactone and atorvastatin d5 lactone …
Number of citations: 3 munin.uit.no

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.